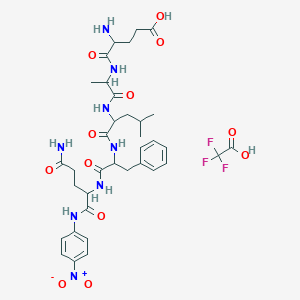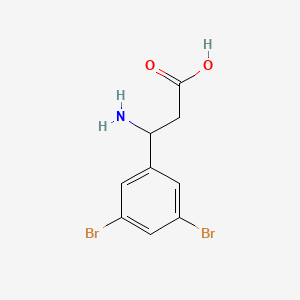
5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is a synthetic nucleoside derivative. . Its structure includes a benzylaminocarbonyl group, a dimethoxytrityl (DMT) group, and a methyl group attached to the uridine base.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine typically involves multiple steps, including the protection of hydroxyl groups, introduction of the benzylaminocarbonyl group, and methylation of the uridine base. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For instance, the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group is a common step in the synthesis.
Industrial Production Methods
Industrial production of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound’s high purity and quality, which is crucial for its application in pharmaceutical research and development.
化学反応の分析
Types of Reactions
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
科学的研究の応用
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Medicine: It plays a crucial role in the development of antiviral drugs, particularly for hepatitis C and HIV.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
作用機序
The mechanism of action of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves its incorporation into nucleic acids, where it can interfere with viral replication. The compound targets specific enzymes and pathways involved in the synthesis of viral RNA, thereby inhibiting the replication process. This makes it a potent antiviral agent .
類似化合物との比較
Similar Compounds
5-Benzylaminocarbony-3’-O-acetyl-2’-O-methyl-5’-O-DMTr-uridine: This compound has similar structural features but includes an acetyl group at the 3’-position.
5-Benzylaminocarbonyl-2’-O-methyl-5’-O-DMTr-uridine: This compound lacks the 5’-O-DMT group but retains the benzylaminocarbonyl and methyl groups.
Uniqueness
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a potent antiviral agent sets it apart from other similar compounds.
特性
分子式 |
C39H39N3O9 |
|---|---|
分子量 |
693.7 g/mol |
IUPAC名 |
N-benzyl-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46) |
InChIキー |
HPIQKEYFNJHHIH-UHFFFAOYSA-N |
正規SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)



![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)





![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)
![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)

